Rimegepant Dual Indication Approval Versus Single-Indication Gepants
Rimegepant is the only oral small-molecule CGRP receptor antagonist approved for both acute and preventive treatment of migraine [1]. In contrast, atogepant is approved solely for prevention, and ubrogepant is approved solely for acute treatment [1].
| Evidence Dimension | Regulatory Approval Indications |
|---|---|
| Target Compound Data | Approved for acute and preventive treatment |
| Comparator Or Baseline | Ubrogepant: acute only; Atogepant: prevention only |
| Quantified Difference | Qualitative difference in approved indications |
| Conditions | FDA and EMA regulatory review |
Why This Matters
This dual indication directly impacts procurement and clinical study design, as rimegepant is the only gepant that can be investigated or procured for both acute and preventive migraine paradigms in a single compound.
- [1] Jakubowska B, Sowa-Kućma M. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
